molecular formula C18H18N4O3S2 B11251738 4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11251738
M. Wt: 402.5 g/mol
InChI Key: AHYMUQVEHWRFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction, followed by sulfur incorporation.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine derivative of the cyclopenta[b]thiophene.

    Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, often using thiosemicarbazide and a carboxylic acid derivative under acidic conditions.

    Final Coupling: The final step involves coupling the intermediate with ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene sulfur.

    Reduction: Reduction reactions can target the carbonyl groups and the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a candidate for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 4-ethyl-N-(3-((furan-2-ylmethyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3S2/c1-2-12-15(27-22-21-12)17(24)20-18-14(11-6-3-7-13(11)26-18)16(23)19-9-10-5-4-8-25-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,23)(H,20,24)

InChI Key

AHYMUQVEHWRFAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.